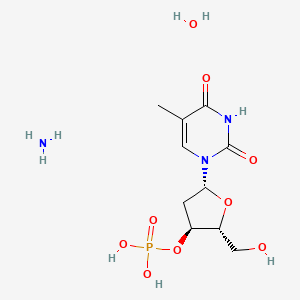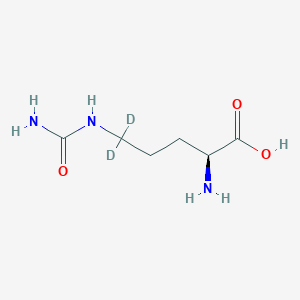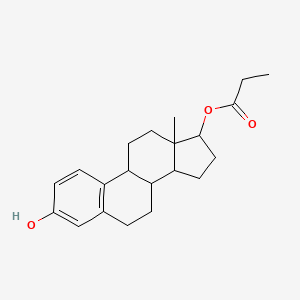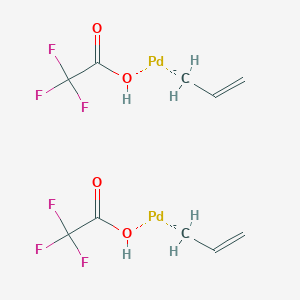
Allylpalladium(II) trifluoroacetate, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylpalladium(II) trifluoroacetate, dimer is a coordination compound with the formula
[(C3H5)Pd(O2CCF3)]2
. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. Its structure consists of two palladium atoms each bonded to an allyl group and a trifluoroacetate ligand, forming a dimeric complex.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allylpalladium(II) trifluoroacetate, dimer typically involves the reaction of palladium(II) acetate with allyl trifluoroacetate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an organic solvent such as dichloromethane or toluene. The reaction conditions often include mild heating to facilitate the formation of the dimeric complex.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be efficient and cost-effective, minimizing the use of expensive reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Allylpalladium(II) trifluoroacetate, dimer is involved in various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This is a common step in cross-coupling reactions where the palladium(IV) intermediate is reduced back to palladium(II), releasing the coupled product.
Substitution Reactions: The allyl and trifluoroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Reagents: Organic halides, organometallic reagents (e.g., Grignard reagents, organozinc compounds), and bases (e.g., potassium carbonate, sodium hydroxide).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF), toluene, and dichloromethane are commonly used.
Major Products: The major products formed from reactions involving this compound are often cross-coupled organic compounds, such as biaryls, styrenes, and substituted alkenes.
Applications De Recherche Scientifique
Chemistry: Allylpalladium(II) trifluoroacetate, dimer is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties enable efficient and selective synthesis processes, reducing waste and improving overall yield.
Mécanisme D'action
The mechanism by which allylpalladium(II) trifluoroacetate, dimer exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an organic halide, forming a palladium(IV) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
Molecular Targets and Pathways: The primary molecular targets are organic halides and organometallic reagents. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are common in palladium-catalyzed cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Allylpalladium(II) chloride, dimer: Similar in structure but uses chloride ligands instead of trifluoroacetate.
Palladium(II) acetate: Another palladium(II) compound used in similar catalytic applications but lacks the allyl group.
Uniqueness: Allylpalladium(II) trifluoroacetate, dimer is unique due to its combination of allyl and trifluoroacetate ligands, which provide distinct reactivity and selectivity in catalytic reactions. The trifluoroacetate ligands enhance the compound’s solubility in organic solvents and its stability under reaction conditions, making it a versatile and efficient catalyst in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Propriétés
Formule moléculaire |
C10H12F6O4Pd2-2 |
|---|---|
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
palladium;prop-1-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C3H5.2C2HF3O2.2Pd/c2*1-3-2;2*3-2(4,5)1(6)7;;/h2*3H,1-2H2;2*(H,6,7);;/q2*-1;;;; |
Clé InChI |
IJODSSQSXDWRJM-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C=C.[CH2-]C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




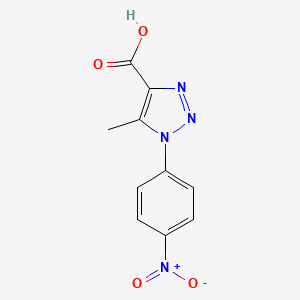

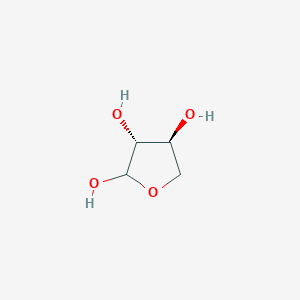

![D-[3-2H]Glucose](/img/structure/B12057919.png)
